Methyl 5-bromo-1H-imidazole-4-carboxylate
Overview
Description
Methyl 5-bromo-1H-imidazole-4-carboxylate (MBI) is a chemical compound that has been used in scientific research and laboratory experiments for many years. MBI is a derivative of imidazole and a brominated carboxylate and has a wide range of applications in chemical research. It has been used in a variety of different experiments, including synthesis, drug discovery, and biochemical and physiological studies.
Scientific Research Applications
Synthesis of Cytotoxic Compounds : Bellina et al. (2008) developed a regioselective synthesis method for 1-methyl-1H-imidazoles, including highly cytotoxic derivatives. This method involves a palladium-catalyzed C-5 arylation of commercially available 1-methyl-1H-imidazole, demonstrating the potential of these derivatives in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).
Functionalization and Synthesis Techniques : Research by Collman et al. (2000) outlines efficient syntheses of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates. These compounds can be converted to corresponding acids, showing the versatility of imidazole derivatives in organic synthesis (Collman, Zhong, & Boulatov, 2000).
Alkylation Studies : A study by Dumpis et al. (2003) focused on the alkylation of imidazole-4(5)-carboxylic acid derivatives. This research adds to the understanding of chemical reactions involving imidazole derivatives, useful in the synthesis of various organic compounds (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
X-ray Diffraction Structures of Benzimidazole Derivatives : The work of Ribeiro Morais et al. (2012) describes the X-ray diffraction structures of N-methylated benzimidazole compounds, contributing to the design of amyloid-avid probes. This research highlights the application of imidazole derivatives in structural biology and drug design (Ribeiro Morais, Santos, Santos, & Paulo, 2012).
Synthesis of Azulenes Bearing Imidazole-fused Nitrogen-Heterocycles : Imafuku et al. (2003) explored the synthesis of azulenes bearing imidazole-fused nitrogen-heterocycles. This research provides insights into the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry (Imafuku, Miyashita, & Kikuchi, 2003).
Synthesis of 4-Substituted Imidazoles : Ohta et al. (1994) reported a method for the lithiation of the 4-position of the 1-methyl-1H-imidazole ring, contributing to the synthesis of biologically interesting marine alkaloids. This highlights the role of imidazole derivatives in the synthesis of complex natural products (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).
Continuous Production of Daclatasvir : Carneiro et al. (2015) presented a high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, crucial in the synthesis of NS5A inhibitors like Daclatasvir. This study underscores the importance of imidazole derivatives in the pharmaceutical industry (Carneiro, Gutmann, Souza, & Kappe, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-imidazole-4-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures , suggesting that it may interact with these biochemical pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which may influence the bioavailability of this compound.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
The compound’s solubility in water and other polar solvents suggests that it may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
Methyl 5-bromo-1H-imidazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, altering their function and impacting cellular metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate cell signaling pathways by affecting the activity of key signaling molecules, such as kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and altering metabolic pathways. It can also interact with transcription factors, influencing gene expression and affecting cellular functions. These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic functions. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating key enzymes in these pathways. Its interactions with metabolic enzymes can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are crucial for its biochemical and cellular effects, as they determine its availability and concentration at target sites .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments. For example, its presence in the nucleus can influence gene expression, while its localization in the cytoplasm can impact metabolic processes .
Properties
IUPAC Name |
methyl 5-bromo-1H-imidazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-4(6)8-2-7-3/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIZGYQGAGYKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732102 | |
Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093261-46-1 | |
Record name | Methyl 5-bromo-1H-imidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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